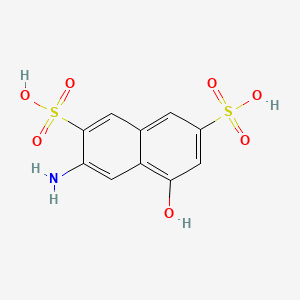

2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

Description

3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS RN: 61702-42-9) is a naphthalene derivative functionalized with two sulfonic acid groups at positions 2 and 7, an amino group at position 3, and a hydroxyl group at position 3. Its molecular formula is C₁₀H₉NNaO₇S₂, and it is commonly used as a monosodium salt (sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate) . This compound serves as a key intermediate in the synthesis of azo dyes and analytical reagents due to its ability to form stable complexes with metal ions and organic molecules .

Properties

IUPAC Name |

3-amino-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVMZDJPMCAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059008 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-40-4 | |

| Record name | 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamma disulfo acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamma disulfo acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Dye Industry

2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- is primarily used as an intermediate in the synthesis of azo dyes. Its sulfonic acid groups help improve the solubility of dyes in water, which is crucial for textile and paper industries.

| Application | Details |

|---|---|

| Dye Synthesis | Acts as a coupling agent in the production of azo dyes. |

| Solubility Improvement | Enhances the water solubility of dye formulations. |

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for the detection and quantification of various metal ions through complexation reactions. The amino and hydroxy groups can form stable complexes with metal ions, facilitating their analysis.

| Application | Details |

|---|---|

| Metal Ion Detection | Forms complexes with transition metals for spectrophotometric analysis. |

Biological Research

In biological studies, 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- is utilized to investigate enzyme reactions and cellular processes due to its ability to interact with biological molecules.

| Application | Details |

|---|---|

| Enzyme Substrate | Used as a substrate in enzymatic assays to study enzyme kinetics. |

| Cell Culture | May be employed in cell culture media to enhance growth conditions. |

Pharmaceuticals

The compound has potential applications in pharmaceuticals as a building block for drug development, particularly in synthesizing compounds with antibacterial properties.

| Application | Details |

|---|---|

| Drug Development | Investigated for use in synthesizing new pharmaceutical agents. |

Environmental Science

Due to its chemical properties, this compound can also be used in environmental applications such as wastewater treatment processes where it aids in the removal of heavy metals through precipitation.

| Application | Details |

|---|---|

| Heavy Metal Removal | Functions as a chelating agent to bind heavy metals in wastewater treatment. |

Case Study 1: Azo Dye Production

In a study investigating the use of 2,7-Naphthalenedisulfonic acid derivatives in azo dye synthesis, researchers found that the incorporation of this compound significantly improved dye yield and color strength compared to traditional methods. The sulfonic groups facilitated better solubility and reactivity during the coupling process.

Case Study 2: Metal Ion Detection

A research project focused on developing a spectrophotometric method for detecting lead ions utilized 2,7-Naphthalenedisulfonic acid as a complexing agent. The study demonstrated that the resulting complex exhibited a distinct absorbance peak at specific wavelengths, allowing for sensitive detection of lead concentrations in environmental samples.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Note: Molecular formulas vary depending on counterions (e.g., sodium, potassium).

Preparation Methods

Table 1. Typical Process Parameters for 2,7-Naphthalenedisulfonic Acid Synthesis

| Step | Reagents/Conditions | Key Parameters | Notes |

|---|---|---|---|

| 1 | 1,6-naphthalenedisulfonic acid mother liquor | 30–70% water, vacuum (-0.08 to -0.095 MPa), ≤180°C | Reduced-pressure concentration |

| 2 | — | Water content reduced to 14–15% | Stop heating |

| 3 | Naphthalene, sulfuric acid | 180–190°C, 5 hours | Sulfonation and rearrangement |

| 4 | Water | Hydrolysis at ≤130°C | Conversion to acid form |

| 5 | — | Cool to 10–20°C, centrifuge | Isolation of product |

| 6 | Sodium chloride (optional) | Salification | Conversion to sodium salt |

Two example preparations from the referenced patent demonstrate the process reproducibility and efficiency:

Table 2. Example Yields and Purity

| Example | Input (1,6-naphthalenedisulfonic acid, kg) | Output (2,7-naphthalenedisulfonic acid, kg) | Purity (%) | Sodium Salt Yield (kg) | Sodium Salt Purity (%) |

|---|---|---|---|---|---|

| 1 | 2600 | 800 | 93 | 480 | 98.5 |

| 2 | 2600 | 830 | 93.1 | 500 | 98.6 |

2.4 Functionalization to 3-Amino-5-Hydroxy Derivative

Research Findings and Process Notes

- The rearrangement of 1,6-naphthalenedisulfonic acid to the 2,7-isomer is a key industrial step, enabling efficient utilization of by-product streams and reducing waste.

- The process achieves high purity (over 93% for the acid, over 98% for the sodium salt), with significant yield and minimal environmental impact due to low waste generation and reduced need for harsh reagents.

- The described method is scalable and cost-effective, supporting commercial production of sulfonated naphthalene derivatives as precursors for further functionalization.

Summary Table: Key Preparation Steps

| Step | Description | Purpose |

|---|---|---|

| 1 | Concentration of 1,6-naphthalenedisulfonic acid | Prepares for rearrangement |

| 2 | Sulfonation with naphthalene and sulfuric acid | Forms 2,7-disulfonic acid structure |

| 3 | Hydrolysis | Converts intermediates to acid form |

| 4 | Cooling and centrifugation | Isolates product |

| 5 | Salification (optional) | Produces sodium salt for applications |

| 6 | Amination and hydroxylation (post-sulfonation) | Introduces functional groups |

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Observations |

|---|---|

| 1H NMR (D2O) | δ 7.8 (d, J=8 Hz, H-1), δ 8.2 (s, H-4) |

| IR | 1185 cm⁻¹ (S=O), 3400 cm⁻¹ (O–H/N–H) |

| HRMS (ESI-) | m/z 302.03 [M–H]⁻ (calc. 302.02) |

Basic: What are the applications of this compound in analytical chemistry?

Methodological Answer:

The compound serves as:

- Chelating Agent : Binds metal ions (e.g., Fe³⁺, Cu²⁺) for spectrophotometric detection. Adjust pH to 4–6 for optimal complexation .

- Chromatographic Analysis : Use reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm .

- Dye Intermediate : Participates in azo dye synthesis via diazotization and coupling with aromatic amines .

Advanced: How can reaction conditions be optimized to minimize byproducts during azo coupling?

Methodological Answer:

Key strategies include:

- pH Control : Maintain pH 8–10 to stabilize diazonium ions and prevent premature coupling.

- Temperature : Conduct reactions at 0–5°C to reduce side reactions (e.g., triazene formation).

- Stoichiometry : Use a 1:1 molar ratio of diazonium salt to coupling partner (e.g., resorcinol) to avoid poly-azo byproducts.

- Purification : Employ gradient elution in preparative HPLC to isolate the target compound from dimers/oligomers .

Advanced: How can computational methods resolve contradictions in tautomeric forms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers. Use solvent models (e.g., PCM for water) to simulate aqueous environments.

- NMR Chemical Shift Prediction : Compare experimental 1H/13C shifts with computed values (e.g., using Gaussian09) to identify dominant tautomers.

- X-ray Crystallography : Resolve tautomeric ambiguity via crystallographic data (if single crystals are obtainable) .

Advanced: How to design experiments to study sulfonic acid group reactivity?

Methodological Answer:

- pH-Dependent Studies : Titrate the compound (0.1 M NaOH/HCl) while monitoring sulfonic acid dissociation via conductivity or UV-Vis.

- Substitution Reactions : React with PCl₅ to replace –SO₃H with –Cl; track progress via TLC (silica gel, ethyl acetate/hexane).

- Kinetic Analysis : Use stopped-flow spectroscopy to measure sulfonation rates under varying temperatures .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:

Q. Table 2: Stability Guidelines

| Condition | Recommendation |

|---|---|

| Temperature | Store at 2–8°C; avoid freezing |

| Light | Protect from light; use opaque containers |

| Solubility | Soluble in water (50 mg/mL); insoluble in EtOH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.